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Compound of Interest

Compound Name: Cyanine5 alkyne

Cat. No.: B606867 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This application note details the use of Cyanine5 (Cy5) alkyne probes for super-resolution

microscopy via direct Stochastic Optical Reconstruction Microscopy (dSTORM). Cy5, a far-red

fluorescent dye, is an exceptional photoswitchable fluorophore for dSTORM, offering high

photon counts and excellent blinking properties.[1][2] The alkyne functional group allows for

covalent labeling of azide-modified biomolecules through a highly specific and bio-orthogonal

click chemistry reaction.[3][4] This combination enables the high-density labeling required for

achieving nanoscale resolution of cellular structures.

dSTORM bypasses the diffraction limit of light microscopy, achieving resolutions of

approximately 20 nm, by temporally separating the fluorescence of individual molecules.[5]

This is accomplished by inducing most fluorophores into a stable, non-fluorescent dark state,

from which they stochastically and transiently return to an emissive state. This "blinking" allows

for the precise localization of each molecule. The exceptional photoswitching properties of Cy5

make it an ideal candidate for dSTORM imaging.

The use of Cy5 alkyne probes, coupled with click chemistry, provides a versatile and robust

method for labeling a wide range of biomolecules, including proteins, nucleic acids, and

glycans, with high specificity and efficiency. This approach is particularly advantageous for

imaging structures that are difficult to target with traditional antibody-based methods or for

achieving higher labeling densities than are possible with bulky antibody complexes.
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Quantitative Data Presentation
The performance of a fluorophore in dSTORM is determined by several key photophysical

parameters. The following table summarizes these parameters for Cy5 and its spectrally similar

analogue, Alexa Fluor 647, under typical dSTORM imaging conditions.

Parameter Cy5 Alexa Fluor 647 Reference

Excitation Maximum

(nm)
649 650

Emission Maximum

(nm)
670 665

Laser Line (nm) 640 640

Typical Photon Count

per Switching Event
~5,000 ~5,000

Localization Precision

(nm)
~10-20 ~10-20

On/Off Duty Cycle ~0.001 ~0.001

Recommended

Imaging Buffer
MEA/OS or BME/OS MEA/OS or BME/OS

*MEA: Mercaptoethylamine, BME: β-Mercaptoethanol, OS: Oxygen Scavenger system (e.g.,

GLOX).

Experimental Protocols
I. Protocol for Azide-Alkyne Click Chemistry Labeling of
Biomolecules
This protocol describes the labeling of azide-modified biomolecules with Cy5 alkyne. This can

be applied to proteins, nucleic acids, or other molecules that have been metabolically,

enzymatically, or chemically functionalized with an azide group.

Materials:
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Azide-modified biomolecule

Cy5 alkyne

Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine

(TBTA)

Sodium ascorbate

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Stock Solutions:

Dissolve Cy5 alkyne in DMSO to a final concentration of 10 mM.

Prepare a 20 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified biomolecule with Cy5 alkyne in a

1:5 molar ratio.

Add THPTA/CuSO4 solution (pre-mixed at a 2:1 molar ratio of ligand to copper) to a final

concentration of 2 mM.

Add sodium ascorbate to a final concentration of 15 mM to initiate the click reaction.
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The final reaction volume should be adjusted with PBS.

Incubation:

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

Purification:

Purify the Cy5-labeled biomolecule from unreacted dye and catalyst using a suitable

purification column (e.g., size-exclusion chromatography) equilibrated with PBS.

Quantification:

Determine the concentration and degree of labeling of the purified conjugate using a

spectrophotometer.

II. Protocol for dSTORM Sample Preparation and
Imaging
This protocol outlines the steps for preparing cells labeled with Cy5 alkyne for dSTORM

imaging.

A. Cell Culture and Fixation:

Cell Seeding: Seed cells on high-precision glass coverslips (#1.5H) to an appropriate

confluency.

Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room

temperature.

Quenching: Quench the fixation reaction by washing the cells three times with PBS

containing 100 mM glycine for 5 minutes each.

Permeabilization (for intracellular targets): Permeabilize the cells with 0.1-0.5% Triton X-100

in PBS for 10-15 minutes.

Blocking: Block non-specific binding sites by incubating the cells in a blocking buffer (e.g.,

5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
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B. Immunostaining (if applicable):

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking

buffer for 1 hour at room temperature or overnight at 4°C.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Incubate the cells with a Cy5-conjugated secondary

antibody (if not using click chemistry) or an azide-modified secondary antibody (for

subsequent click chemistry) diluted in blocking buffer for 1 hour at room temperature,

protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each.

C. dSTORM Imaging:

Imaging Buffer Preparation: Prepare the dSTORM imaging buffer immediately before use. A

common recipe is:

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose

GLOX solution: 14 mg Glucose Oxidase + 50 µL Catalase in 200 µL Buffer A

Final Imaging Buffer: 620 µL Buffer B + 70 µL 1M MEA + 7 µL GLOX solution

Microscope Setup:

Use a wide-field fluorescence microscope equipped with a high-power 640 nm laser for

excitation and a sensitive EMCCD or sCMOS camera.

Employ a total internal reflection fluorescence (TIRF) illumination scheme to minimize

background fluorescence.

Image Acquisition:

Acquire a conventional fluorescence image at low laser power.
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Increase the 640 nm laser power to a high intensity (e.g., 2-10 kW/cm²) to induce the

blinking of the Cy5 fluorophores.

Acquire a series of 10,000-40,000 frames with a typical exposure time of 10-50 ms per

frame.

A low-power 405 nm laser can be used to reactivate fluorophores that have entered a

long-lived dark state.

Data Analysis:

Process the acquired image series using a single-molecule localization software (e.g.,

ThunderSTORM, rapidSTORM).

The software will identify and fit the point-spread function (PSF) of each individual blinking

event to determine the precise coordinates of the fluorophore.

Reconstruct the final super-resolution image from the list of localizations.

Mandatory Visualizations
Experimental Workflow for dSTORM Imaging

Sample Preparation dSTORM Imaging Data Analysis

Cell Culture & Fixation Permeabilization Blocking Click Labeling (Cy5 Alkyne) Imaging Buffer Prep Microscope Setup Image Acquisition Single-Molecule Localization Image Reconstruction

Click to download full resolution via product page

Caption: Experimental workflow for dSTORM imaging with Cyanine5 alkyne probes.

Signaling Pathway Example: Epidermal Growth Factor
Receptor (EGFR) Clustering
dSTORM imaging with Cy5 alkyne probes can be used to visualize the nanoscale organization

of signaling molecules. For example, the clustering of the Epidermal Growth Factor Receptor
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(EGFR) upon ligand binding can be studied. In this hypothetical experiment, EGFR is

metabolically labeled with an azide-containing amino acid, followed by click chemistry with Cy5

alkyne.
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Caption: Simplified EGFR signaling pathway initiated by ligand-induced receptor clustering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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